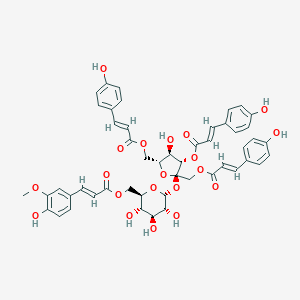

Vanicoside B

Description

isolated from Polygonum pensylvanicum; structure in first source

Structure

2D Structure

Properties

CAS No. |

155179-21-8 |

|---|---|

Molecular Formula |

C49H48O20 |

Molecular Weight |

956.9 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C49H48O20/c1-62-36-24-31(8-19-35(36)53)12-22-40(55)63-25-37-43(58)45(60)46(61)48(66-37)69-49(27-65-41(56)21-10-29-4-15-33(51)16-5-29)47(67-42(57)23-11-30-6-17-34(52)18-7-30)44(59)38(68-49)26-64-39(54)20-9-28-2-13-32(50)14-3-28/h2-24,37-38,43-48,50-53,58-61H,25-27H2,1H3/b20-9+,21-10+,22-12+,23-11+/t37-,38-,43-,44-,45+,46-,47+,48-,49+/m1/s1 |

InChI Key |

ALSDWGAQQGXOHC-PWYSLETCSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O |

Synonyms |

vanicoside B |

Origin of Product |

United States |

Foundational & Exploratory

Vanicoside B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanicoside B, a phenylpropanoyl sucrose derivative, has emerged as a promising bioactive compound isolated from various species of the Persicaria genus. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological activities of this compound, with a particular focus on its anti-tumor properties. Detailed methodologies for key experiments are outlined, and quantitative data are presented in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Sourcing

This compound has been identified and isolated from several species within the Persicaria genus (Family: Polygonaceae). Notably, its presence has been confirmed in Persicaria bungeana, Persicaria pensylvanica, Persicaria perfoliata, and Persicaria dissitiflora.[1] The initial isolation and characterization of this compound from Persicaria dissitiflora were pivotal in uncovering its significant anti-tumor potential.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C49H48O20 | [1] |

| Molecular Weight | 956.9 g/mol | [1] |

| IUPAC Name | [(2R,3R,4S,5S)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [1] |

| CAS Number | 155179-21-8 | [1] |

Isolation and Purification from Persicaria

While the specific, detailed protocol for the isolation of this compound from Persicaria dissitiflora is proprietary to the initial research, a generalized workflow for the extraction and purification of phenylpropanoyl sucrose derivatives from plant material can be outlined. This process typically involves solvent extraction followed by a series of chromatographic separations.

General Experimental Protocol for Isolation

-

Plant Material Collection and Preparation:

-

Collect the aerial parts of the Persicaria species.

-

Air-dry the plant material at room temperature and then grind it into a fine powder.

-

-

Extraction:

-

Extract the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is expected to be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol).

-

-

Chromatographic Purification:

-

Subject the enriched fraction to column chromatography on a silica gel or a resin like Diaion HP-20.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or methanol and water, to separate the components.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

-

Biological Activity of this compound

This compound has demonstrated significant biological activity, most notably its anti-tumor effects. Research has focused on its potential as a therapeutic agent for triple-negative breast cancer (TNBC).

Anti-Tumor Activity

This compound exhibits potent anti-proliferative activity against various cancer cell lines, with a particular efficacy against triple-negative breast cancer cells such as MDA-MB-231 and HCC38.[3][4]

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Source |

| MDA-MB-231 | Triple-Negative Breast Cancer | 9.0 µM | [4] |

Table 3: In Vivo Anti-Tumor Activity of this compound in a Xenograft Mouse Model (MDA-MB-231 cells)

| Dosage | Reduction in Tumor Volume | Source |

| 5 mg/kg | 53.85% | |

| 20 mg/kg | 65.72% |

Mechanism of Anti-Tumor Action: CDK8 Inhibition

The primary mechanism underlying the anti-tumor activity of this compound is its ability to target and inhibit Cyclin-Dependent Kinase 8 (CDK8).[3][4] CDK8 is a component of the Mediator complex and is implicated in the regulation of transcription. In many cancers, including triple-negative breast cancer, CDK8 is upregulated and plays a role in oncogenic signaling.

This compound's inhibition of CDK8 leads to the suppression of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. This includes the downregulation of phosphorylated STAT1 and STAT3, as well as the protein S6. Furthermore, this compound induces apoptosis by modulating the Skp2-p27 axis, leading to an increase in the cell cycle inhibitor p27.[4]

Potential Anti-Inflammatory Activity

While direct experimental evidence for the anti-inflammatory activity of this compound is still emerging, many phytochemicals isolated from Persicaria species are known to possess anti-inflammatory properties.[5] Flavonoids, a broad class of compounds to which this compound is related, are well-documented inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.[8] It is therefore plausible that this compound may exert anti-inflammatory effects through the modulation of the NF-κB pathway. Further research is warranted to fully elucidate this potential therapeutic application.

Experimental Protocols for Biological Assays

The following are generalized protocols for the key in vitro assays used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT1, p-STAT3, p27, CDK8).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound, a natural product from the Persicaria genus, has demonstrated significant potential as an anti-tumor agent, particularly for triple-negative breast cancer. Its well-defined mechanism of action, involving the inhibition of CDK8, provides a strong rationale for its further development. While its anti-inflammatory properties are inferred, they present an exciting avenue for future research. The protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this compound's therapeutic applications. Future studies should focus on optimizing the isolation process to improve yields, conducting more extensive in vivo efficacy and safety studies, and exploring its potential in other cancer types and inflammatory conditions.

References

- 1. This compound | C49H48O20 | CID 10033855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of this compound Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanicoside B: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanicoside B, a phenylpropanoyl sucrose derivative, has emerged as a promising natural compound with demonstrated antitumor activities. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the anticancer effects of this compound. The primary focus is on its well-documented activity in triple-negative breast cancer (TNBC), with additional insights into its effects on melanoma. This document details the core signaling pathways modulated by this compound, presents quantitative data on its efficacy, outlines relevant experimental methodologies, and provides visual representations of the key molecular interactions.

Core Mechanism of Action in Triple-Negative Breast Cancer

The principal anticancer mechanism of this compound in triple-negative breast cancer is the direct inhibition of Cyclin-Dependent Kinase 8 (CDK8).[1][2] CDK8 is a component of the Mediator complex and functions as a transcriptional regulator, often implicated in oncogenic signaling. By targeting CDK8, this compound initiates a cascade of downstream effects that collectively suppress tumor growth and progression.

Inhibition of CDK8 and Downstream Signaling

This compound has been shown to have a high affinity for CDK8.[2] This interaction inhibits the kinase activity of CDK8, leading to the suppression of CDK8-mediated signaling pathways.[1][2] Key downstream effects of CDK8 inhibition by this compound include the reduced phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3. The phosphorylation of these transcription factors is crucial for their activation and subsequent role in promoting cancer cell proliferation, survival, and inflammation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in TNBC cells. This programmed cell death is mediated through the regulation of the Skp2-p27 axis. Specifically, the inhibition of CDK8 by this compound leads to a decrease in Skp2 protein levels and a corresponding increase in the expression of the cyclin-dependent kinase inhibitor p27. This shift in the Skp2/p27 balance is a critical trigger for the apoptotic cascade.

Cell Cycle Arrest

Treatment of TNBC cells with this compound results in cell cycle arrest, primarily at the sub-G1 phase. This indicates that the compound effectively halts the progression of the cell cycle, preventing cancer cell division and proliferation.

Suppression of Epithelial-Mesenchymal Transition (EMT)

This compound has been observed to inhibit the expression of proteins associated with the epithelial-mesenchymal transition (EMT).[1][2] EMT is a cellular program that allows cancer cells to acquire migratory and invasive properties, which are essential for metastasis. By suppressing EMT, this compound may contribute to the reduction of cancer cell metastasis.

Mechanism of Action in Melanoma

In addition to its effects on breast cancer, this compound has demonstrated activity against melanoma cells. The proposed mechanisms in this context include:

-

Induction of Apoptosis: Similar to its action in TNBC, this compound induces apoptosis in melanoma cell lines.

-

Inhibition of the MAPK Pathway: In silico studies suggest that this compound may inhibit key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically BRAFV600E and MEK1. This pathway is a critical driver of proliferation and survival in many melanomas.

-

Protein Kinase C (PKC) Inhibition: this compound has also been identified as an inhibitor of Protein Kinase C (PKC), an enzyme involved in various cellular signaling pathways that can contribute to cancer development.[3]

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 Value | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 9.0 µM | [1] |

| HCC38 | Triple-Negative Breast Cancer | Not explicitly stated, but activity confirmed | [1][2] |

| C32 | Amelanotic Malignant Melanoma | Weaker than Vanicoside A; significant viability decrease at 100 µM after 48h | [3] |

| A375 | Malignant Melanoma | Similar to Vanicoside A; significant viability decrease at 100 µM after 72h | [3] |

| MCF-7 | Breast Adenocarcinoma (ER+) | Submicromolar levels | [3] |

| Generic | Protein Kinase C (PKC) Inhibition | 31 µg/mL | [3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

Caption: this compound inhibits CDK8, leading to downstream effects on STATs, Skp2/p27, and EMT, ultimately inducing apoptosis and cell cycle arrest while inhibiting metastasis.

Caption: A general experimental workflow for investigating the anticancer effects of this compound, from in vitro cell-based assays to in vivo animal models.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCC38) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK8, p-STAT1, p-STAT3, Skp2, p27, E-cadherin, N-cadherin, Vimentin, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, and wash them with cold PBS.[4]

-

Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[4]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[4] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[5]

-

RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C to degrade RNA.[5]

-

PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.[5]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), can be quantified using cell cycle analysis software.

In Vivo Xenograft Mouse Model

-

Cell Preparation: Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.[6]

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of female immunodeficient mice (e.g., BALB/c nude or SCID mice).[6][7][8][9]

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group should receive the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

-

Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

This compound demonstrates significant potential as an anticancer agent, particularly in triple-negative breast cancer, through its targeted inhibition of CDK8 and the subsequent modulation of key signaling pathways involved in cell proliferation, survival, and metastasis. Its activity in melanoma further broadens its therapeutic potential. The detailed mechanisms and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic capabilities of this compound. Further studies are warranted to fully elucidate its efficacy and safety profile in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor Activity of this compound Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wp.uthscsa.edu [wp.uthscsa.edu]

- 6. researchgate.net [researchgate.net]

- 7. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]

- 8. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

Vanicoside B as a Selective CDK8 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanicoside B is a phenylpropanoyl sucrose derivative isolated from the herb Persicaria dissitiflora.[1][2] It has garnered significant interest in oncological research due to its demonstrated antitumor activities.[1][3] This guide provides a comprehensive overview of this compound's role as a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription implicated in various cancers.

Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, which links transcription factors to the RNA polymerase II machinery. By phosphorylating transcription factors, CDK8 modulates the expression of genes involved in critical cellular processes. Overexpression and aberrant activity of CDK8 have been linked to the progression of several cancers, including colorectal and breast cancer, making it a compelling target for therapeutic intervention.

This compound: A Selective Inhibitor of CDK8

Molecular modeling studies have indicated a high binding affinity of this compound for CDK8.[1][3] This interaction is believed to be the basis for its antitumor effects, primarily observed in triple-negative breast cancer (TNBC) cell lines.[1][3] this compound has been shown to suppress CDK8-mediated signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] While it is primarily recognized for its action on CDK8, it is also reported to be a protein kinase C (PKC) inhibitor, a factor to consider in its overall selectivity profile.[3]

Quantitative Data

The inhibitory effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key data.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| MDA-MB-231 | Triple-Negative Breast Cancer | 9.0 | 72 hours[2] |

| HCC38 | Triple-Negative Breast Cancer | Not specified, but effective | 72 hours[2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antitumor Efficacy of this compound in an MDA-MB-231 Xenograft Model

| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction (%) |

| This compound | 5 mg/kg | Intraperitoneal | 53.85%[2] |

| This compound | 20 mg/kg | Intraperitoneal | 65.72%[2] |

| Paclitaxel (Positive Control) | 5 mg/kg | Intraperitoneal | Not specified |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by inhibiting CDK8, which in turn modulates downstream signaling pathways crucial for tumor progression. The inhibition of CDK8 by this compound leads to a cascade of events including the suppression of STAT1 and STAT3 phosphorylation, a reduction in the expression of proteins associated with the epithelial-mesenchymal transition (EMT), and the induction of cell cycle arrest and apoptosis.[2]

References

The Putative Biosynthesis of Vanicoside B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanicoside B, a complex phenylpropanoyl sucrose derivative found in plants of the Persicaria genus, has garnered interest for its potential biological activities.[1][2] Despite this, its biosynthetic pathway remains unelucidated. This technical guide presents a putative pathway for this compound biosynthesis, constructed from established principles of plant secondary metabolism, particularly the phenylpropanoid pathway and the functions of acyl- and glycosyltransferases. We provide a hypothetical framework for the enzymatic steps leading to its formation, detailed experimental protocols for pathway elucidation, and templates for the presentation of quantitative data. This document is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthesis of this compound and harness its potential through metabolic engineering or synthetic biology approaches.

Introduction to this compound

This compound is a specialized metabolite characterized by a complex structure: a sucrose core acylated with three p-coumaroyl groups and one feruloyl group.[3] Its full chemical name is [(2R,3R,4S,5S)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate.[3] The presence of p-coumaric and ferulic acid moieties strongly suggests its origin in the phenylpropanoid pathway, a ubiquitous and well-studied route in plants for the synthesis of thousands of natural products, including lignins, flavonoids, and coumarins.[4][5][6][7]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be logically divided into two major stages:

-

Upstream Pathway: The synthesis of activated hydroxycinnamic acid precursors, p-coumaroyl-CoA and feruloyl-CoA, via the general phenylpropanoid pathway.

-

Downstream Assembly: The sequential glycosylation and acylation steps to construct the final this compound molecule.

While the upstream pathway is well-established, the downstream assembly is currently hypothetical and requires experimental validation.

Stage 1: Phenylpropanoid Pathway (Precursor Synthesis)

This pathway begins with the amino acid L-phenylalanine and proceeds through a series of core enzymatic reactions to produce the activated acyl-CoA thioesters required for the final assembly of this compound.

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form Cinnamic acid .

-

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-Coumaric acid .

-

4-Coumarate:CoA Ligase (4CL) activates p-Coumaric acid using ATP and Coenzyme A to form p-Coumaroyl-CoA . This is a key branch point intermediate.

-

To produce the feruloyl moiety, p-Coumaric acid (or its CoA ester) is hydroxylated at the 3-position by p-Coumarate 3-Hydroxylase (C3H) to yield Caffeic acid .

-

Caffeic acid O-Methyltransferase (COMT) methylates the 3-hydroxyl group of Caffeic acid to produce Ferulic acid .

-

Finally, 4CL activates Ferulic acid to form Feruloyl-CoA .

Stage 2: Putative Final Assembly of this compound

The assembly of the final molecule is proposed to involve a series of specific UDP-dependent Glycosyltransferases (UGTs) and BAHD family Acyl-CoA Acyltransferases. The exact sequence of these steps is unknown. One plausible route is the initial formation of a sucrose core followed by sequential, regiospecific acylation.

-

Sucrose Formation: Sucrose-phosphate synthase (SPS) and Sucrose-phosphate phosphatase (SPP) catalyze the formation of a sucrose molecule from UDP-glucose and fructose-6-phosphate.

-

Sequential Acylation: A series of distinct Hydroxycinnamoyl-CoA:Sucrose Acyltransferases (HSATs) , belonging to the BAHD acyltransferase family, are hypothesized to catalyze the regiospecific transfer of the p-coumaroyl and feruloyl moieties from their respective CoA-esters to the hydroxyl groups of the sucrose backbone. Given the structure of this compound, at least four separate acylation steps are required, catalyzed by potentially four different enzymes or a smaller number of enzymes with broad regiospecificity.

The diagram below illustrates this putative biosynthetic pathway.

Data Presentation: Enzyme Kinetics

Elucidating the proposed pathway requires detailed kinetic characterization of the hypothetical acyltransferases (HSATs). Quantitative data should be summarized to compare substrate specificity and efficiency. Below is a template table for presenting such data for a candidate HSAT enzyme.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

| Acyl-CoA Donors | |||

| p-Coumaroyl-CoA | Value | Value | Value |

| Feruloyl-CoA | Value | Value | Value |

| Caffeoyl-CoA | Value | Value | Value |

| Sinapoyl-CoA | Value | Value | Value |

| Acetyl-CoA | Value | Value | Value |

| Acyl Acceptors | |||

| Sucrose | Value | Value | Value |

| Glucose | Value | Value | Value |

| Fructose | Value | Value | Value |

| p-Coumaroyl-Sucrose | Value | Value | Value |

| di-p-Coumaroyl-Sucrose | Value | Value | Value |

| Note: This table presents a template for the kinetic analysis of a putative Hydroxycinnamoyl-CoA:Sucrose Acyltransferase (HSAT). Actual values must be determined experimentally. |

Experimental Protocols

A multi-step approach combining bioinformatics, molecular biology, and biochemistry is required to identify the genes and characterize the enzymes responsible for this compound synthesis.[8][9][10]

Protocol 1: Identification of Candidate Genes

Objective: To identify candidate acyltransferase and glycosyltransferase genes from a this compound-producing plant (e.g., Persicaria sp.) using a comparative transcriptomics approach.

Methodology:

-

Plant Material: Collect tissue samples from the plant at different developmental stages or from different organs (e.g., leaves, stems, roots). Also, collect samples from a related non-producing species for comparison.

-

RNA Extraction and Sequencing: Extract total RNA from all samples and perform high-throughput RNA sequencing (RNA-Seq) to generate transcriptomic data.

-

Bioinformatic Analysis:

-

De novo Assembly: If a reference genome is unavailable, assemble the transcriptome de novo.

-

Differential Expression Analysis: Identify genes that are significantly upregulated in this compound-accumulating tissues compared to non-accumulating tissues.

-

Co-expression Analysis: Identify genes whose expression patterns are highly correlated with the expression of known phenylpropanoid pathway genes (e.g., PAL, C4H).

-

Functional Annotation: Annotate the co-expressed genes. Search for sequences with homology to known BAHD acyltransferases and UDP-glycosyltransferases.[11][12]

-

-

Candidate Selection: Prioritize a list of candidate genes based on high expression levels in relevant tissues and strong annotation as acyl- or glycosyltransferases.

Protocol 2: Heterologous Expression and Purification of Candidate Enzymes

Objective: To produce and purify recombinant candidate enzymes for in vitro functional characterization.

Methodology:

-

Cloning: Amplify the full-length coding sequences of candidate genes from cDNA. Clone the sequences into a suitable expression vector (e.g., pET-28a for E. coli expression, which adds a His-tag for purification).

-

Heterologous Expression: Transform the expression constructs into a suitable host, such as E. coli BL21(DE3). Grow the cells and induce protein expression with IPTG.

-

Protein Extraction: Harvest the cells, lyse them by sonication in a suitable lysis buffer, and clarify the lysate by centrifugation.

-

Affinity Chromatography: Purify the His-tagged recombinant protein from the soluble fraction of the cell lysate using a nickel-NTA affinity column.

-

Purity and Concentration Analysis: Elute the purified protein, desalt it, and concentrate it. Verify protein purity and size using SDS-PAGE and determine the concentration using a Bradford or BCA assay.

Protocol 3: In Vitro Enzyme Assays for Acyltransferase Activity

Objective: To determine the function and substrate specificity of a purified candidate acyltransferase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Acyl-CoA donor substrate (e.g., 100 µM p-Coumaroyl-CoA or Feruloyl-CoA)

-

Acyl acceptor substrate (e.g., 2 mM Sucrose or a putative acylated intermediate)

-

Purified recombinant enzyme (e.g., 1-5 µg)

-

-

Reaction Incubation: Initiate the reaction by adding the enzyme. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of acidic methanol (e.g., methanol with 1% formic acid).

-

Product Analysis by HPLC/LC-MS:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Inject the supernatant into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

Separate the products using a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Monitor the elution profile using a Diode Array Detector (DAD) to detect the characteristic absorbance spectra of phenylpropanoids.

-

Confirm the identity of the product by comparing its retention time and UV spectrum to an authentic standard (if available) or by analyzing its mass and fragmentation pattern using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Kinetic Analysis: To determine kinetic parameters (Km, Vmax), perform a series of assays varying the concentration of one substrate while keeping the other saturated. Fit the resulting velocity data to the Michaelis-Menten equation.[13][14]

Mandatory Visualizations

The following diagrams provide a visual representation of the proposed biological pathway and a typical experimental workflow for its elucidation.

Conclusion and Future Outlook

The biosynthesis of this compound presents a compelling area of research in plant natural product chemistry. The pathway proposed herein serves as a robust hypothesis-driven framework for initiating this research. The successful identification and characterization of the novel glycosyl- and acyltransferases involved will not only illuminate a new branch of phenylpropanoid metabolism but will also provide powerful biocatalytic tools. These enzymes could be employed in synthetic biology platforms to produce this compound or novel, structurally related analogues with potentially enhanced therapeutic properties, paving the way for new drug development and sustainable production strategies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Phytochemical: this compound [caps.ncbs.res.in]

- 3. This compound | C49H48O20 | CID 10033855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Phenylpropanoid biosynthesis. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Systems and synthetic biology for plant natural product pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cutting-edge plant natural product pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 12. Modification of plant cell walls with hydroxycinnamic acids by BAHD acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Preliminary Cytotoxicity Screening of Vanicoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanicoside B, a phenylpropanoyl sucrose derivative, has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic and antitumor activities. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Data Presentation: In Vitro Cytotoxicity of this compound

The antiproliferative effects of this compound have been evaluated against a panel of human cancer cell lines. The compound has shown selective and potent activity against triple-negative breast cancer (TNBC) cells.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | 9.0 | [1] |

| HCC38 | Triple-Negative Breast Cancer | Not explicitly quantified, but activity demonstrated | [2] |

| SK-Hep-1 | Hepatocellular Carcinoma | Activity evaluated, but specific IC50 not provided | |

| A549 | Lung Carcinoma | Activity evaluated, but specific IC50 not provided | |

| HCT116 | Colorectal Carcinoma | Activity evaluated, but specific IC50 not provided | |

| SNU638 | Gastric Carcinoma | Activity evaluated, but specific IC50 not provided | |

| C32 | Amelanotic Melanoma | Weaker cytotoxicity compared to Vanicoside A | |

| A375 | Melanotic Melanoma | Similar cytotoxicity to Vanicoside A |

Note: The antiproliferative activity of this compound was evaluated against a panel of cancer cell lines including SK-Hep-1, A549, HCT116, and SNU638, with selective activity observed in MDA-MB-231 cells.[2]

Table 2: Cytotoxicity of this compound in Normal Human Cell Lines

| Cell Line | Cell Type | Observation | Citation |

| HaCaT | Keratinocytes | Less sensitive than melanoma cell lines | |

| Primary Fibroblasts | Fibroblasts | Minimal effect at lower concentrations |

Mechanism of Action

This compound exerts its antitumor effects through the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene expression and oncogenic signaling pathways.[1][2] This inhibition leads to the suppression of downstream signaling, induction of cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2]

Signaling Pathway of this compound in TNBC Cells

References

Vanicoside B: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of Vanicoside B, a phenylpropanoyl sucrose derivative with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and detailed experimental protocols to guide future research and formulation efforts.

Introduction to this compound

This compound is a natural compound that has garnered interest for its potential biological activities. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a therapeutic agent. This guide summarizes the available data and provides detailed methodologies for its assessment.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound is generally characterized as "moderately soluble" to "poorly soluble" in aqueous solutions.[1] Quantitative data from various sources provides a more detailed picture.

Table 1: Quantitative Solubility Data for this compound

| Solvent System | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (104.51 mM) | |

| In Vivo Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.5 mg/mL (2.61 mM) | |

| In Vivo Formulation 2 (10% DMSO, 90% (20% SBE-β-CD in saline)) | ≥ 2.5 mg/mL (2.61 mM) | |

| In Vivo Formulation 3 (10% DMSO, 90% corn oil) | ≥ 2.5 mg/mL (2.61 mM) |

It is important to note that for in vivo applications, a stock solution can be prepared by dissolving the compound in DMSO first, followed by dilution with other excipients like PEG300, Tween 80, and saline.[2]

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of this compound is outlined below. This method, commonly known as the shake-flask method, is a reliable technique for assessing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvent systems.

Materials:

-

This compound powder (purity ≥ 95%)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent.

-

Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile of this compound

Understanding the stability of this compound under various conditions is crucial for its handling, storage, and formulation.

Table 2: Storage Stability of this compound

| Form | Storage Condition | Duration | Reference |

| Powder | -20°C | 3 years | [2] |

| In Solvent | -80°C | 1 year | [2] |

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound powder

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a UV-Visible or Diode Array Detector (DAD)

Procedure:

-

Acidic Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

-

-

Alkaline Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

-

Follow the same incubation and analysis procedure as for acidic hydrolysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add 3% H₂O₂.

-

Keep the solution at room temperature and analyze at various time points.

-

-

Thermal Degradation:

-

Expose solid this compound powder to dry heat in a calibrated oven (e.g., 80°C) for a specified duration.

-

At different time intervals, take samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose a solution of this compound and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

Analyze the samples by HPLC at appropriate time points.

-

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies of this compound.

Proposed Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products. Based on methods used for similar compounds, the following parameters are proposed:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is recommended to achieve good separation of polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength should be selected for maximum absorbance. A photodiode array (PDA) detector is advantageous for monitoring peak purity.

-

Column Temperature: 30°C

Signaling Pathway Involvement

Recent research has shed light on the molecular mechanisms of this compound. It has been shown to suppress CDK8-mediated signaling pathways.[3] Cyclin-dependent kinase 8 (CDK8) is a key regulator of transcription and is implicated in various cancers. By inhibiting CDK8, this compound can modulate gene expression, leading to cell cycle arrest and apoptosis in cancer cells.

CDK8 Signaling Pathway and Inhibition by this compound

Caption: Simplified diagram of the CDK8 signaling pathway and the inhibitory action of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the solid-state characterization and a more extensive stability program under various conditions will be essential for the successful translation of this compound into a clinically viable therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Vanicoside B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the biological activities of Vanicoside B, a phenylpropanoyl sucrose derivative found in plants of the Persicaria species. The primary reported activities of this compound are its antitumor effects, particularly against triple-negative breast cancer, as well as potential antioxidant and anti-inflammatory properties.[1][2][3][4] This document offers detailed protocols for assessing these activities in a laboratory setting.

Biological Context and Mechanism of Action

This compound has demonstrated significant antiproliferative activity against various cancer cell lines.[1][3] Notably, in triple-negative breast cancer (TNBC) cells, its mechanism involves the targeting of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] By inhibiting CDK8, this compound can suppress downstream signaling pathways, leading to cell cycle arrest and apoptosis.[1][2][3] It has also been investigated for its cytotoxic effects on melanoma cell lines.[4]

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the types of quantitative data that can be generated from the described protocols. These values are illustrative and will vary based on the specific cell line and experimental conditions.

Table 1: Cytotoxicity of this compound (MTT Assay)

| Cell Line | Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| MDA-MB-231 | Vehicle Control | 0 | 100 ± 5.2 | - |

| This compound | 1 | 85 ± 4.1 | ||

| This compound | 5 | 62 ± 3.8 | ~9.0[2] | |

| This compound | 10 | 48 ± 3.2 | ||

| This compound | 25 | 25 ± 2.5 | ||

| This compound | 50 | 10 ± 1.9 | ||

| HCC38 | Vehicle Control | 0 | 100 ± 6.1 | - |

| This compound | 1 | 88 ± 5.5 | ||

| This compound | 5 | 65 ± 4.9 | ~10.0 | |

| This compound | 10 | 51 ± 4.2 | ||

| This compound | 25 | 28 ± 3.1 | ||

| This compound | 50 | 12 ± 2.2 |

Table 2: Antioxidant Activity of this compound (DPPH Assay)

| Sample | Concentration (µg/mL) | % Radical Scavenging (Mean ± SD) | IC50 (µg/mL) |

| Ascorbic Acid | 10 | 95 ± 2.1 | ~8 |

| (Positive Control) | |||

| This compound | 25 | 30 ± 3.5 | |

| 50 | 55 ± 4.1 | ~45 | |

| 100 | 78 ± 3.9 | ||

| 200 | 92 ± 2.8 |

Table 3: Anti-inflammatory Activity of this compound (Albumin Denaturation Assay)

| Sample | Concentration (µg/mL) | % Inhibition of Denaturation (Mean ± SD) | IC50 (µg/mL) |

| Diclofenac Sodium | 100 | 92 ± 3.3 | ~80 |

| (Positive Control) | |||

| This compound | 50 | 25 ± 4.0 | |

| 100 | 48 ± 3.7 | ~110 | |

| 200 | 65 ± 4.2 | ||

| 400 | 85 ± 3.1 |

Experimental Protocols

Anticancer Activity: Cell Viability (MTT) Assay

This protocol determines the effect of this compound on the viability of cancer cells. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5][6]

Materials:

-

This compound

-

Cancer cell lines (e.g., MDA-MB-231, HCC38)

-

Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it.[7][8]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plates

-

Microplate reader

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in methanol. Make serial dilutions to obtain various concentrations (e.g., 25, 50, 100, 200 µg/mL). Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of ascorbic acid in methanol for the positive control.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the various concentrations of this compound or ascorbic acid to the wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value can be determined from a plot of scavenging activity against concentration.

Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This assay assesses the ability of this compound to inhibit the heat-induced denaturation of protein, a common in vitro model for inflammation.[9][10]

Materials:

-

This compound

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Diclofenac sodium (positive control)

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of albumin (egg or bovine), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound (e.g., 50, 100, 200, 400 µg/mL). A control group consists of 0.2 mL of albumin, 2.8 mL of PBS, and 2 mL of PBS instead of the extract. Use Diclofenac sodium as the standard drug.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heating: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Cooling: Cool the mixtures to room temperature.

-

Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Visualizations

Caption: this compound inhibits CDK8, leading to cell cycle arrest and apoptosis.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the DPPH antioxidant assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor Activity of this compound Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 [mdpi.com]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 7. researchgate.net [researchgate.net]

- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcrt.org [ijcrt.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Treating MDA-MB-231 Cells with Vanicoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanicoside B, a phenylpropanoyl sucrose derivative, has demonstrated significant anti-tumor activity in triple-negative breast cancer (TNBC) cells, including the MDA-MB-231 cell line.[1][2][3] These application notes provide a comprehensive overview of the effects of this compound on MDA-MB-231 cells and detailed protocols for key experiments to assess its efficacy. This compound primarily targets Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription, leading to the suppression of oncogenic signaling pathways, induction of cell cycle arrest, and apoptosis.[2][4]

Data Presentation

Quantitative Effects of this compound on MDA-MB-231 Cells

| Parameter | Value | Experimental Assay | Reference(s) |

| IC50 | 9.0 µM | MTT Assay | [1] |

| Cell Cycle Arrest | G1 Phase | Flow Cytometry (Propidium Iodide Staining) | [3] |

| Apoptosis Induction | Increased Annexin V-positive cells | Flow Cytometry (Annexin V/PI Staining) | [2][3] |

| Key Protein Modulation | ↓ p-STAT1, ↓ p-STAT3, ↑ p27, ↓ Skp2 | Western Blot | [3] |

Signaling Pathway

This compound exerts its anti-cancer effects on MDA-MB-231 cells by inhibiting CDK8. This inhibition leads to the downregulation of STAT1 and STAT3 phosphorylation, preventing their translocation to the nucleus and subsequent transcription of target genes involved in cell proliferation and survival. Furthermore, CDK8 inhibition leads to the stabilization of the cyclin-dependent kinase inhibitor p27 by downregulating the S-phase kinase-associated protein 2 (Skp2), which is responsible for p27's proteasomal degradation. The accumulation of p27 results in cell cycle arrest at the G1 phase.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on MDA-MB-231 cells.

References

Application Notes and Protocols for Vanicoside B Xenograft Model in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for establishing and utilizing a Vanicoside B xenograft model in mice to study its antitumor effects, particularly in triple-negative breast cancer (TNBC). The protocols are based on established research and provide a framework for investigating the efficacy and mechanism of action of this compound in vivo.

Introduction

This compound, a phenylpropanoyl sucrose derivative, has demonstrated significant antitumor activity.[1][2] It functions by targeting Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription involved in cancer cell proliferation and survival.[1][3] Inhibition of CDK8 by this compound leads to the suppression of downstream signaling pathways, including the STAT1 and STAT3 pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3] This document outlines the essential protocols for a xenograft model using the MDA-MB-231 human breast cancer cell line to evaluate the in vivo efficacy of this compound.

Data Presentation

The following table summarizes the quantitative data on the in vivo antitumor activity of this compound in an MDA-MB-231 xenograft model.

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Tumor Volume Reduction (%) | Reference |

| Vehicle Control | - | Intraperitoneal (i.p.) | 3 times per week for 4 weeks | 0% | [3] |

| This compound | 5 | Intraperitoneal (i.p.) | 3 times per week for 4 weeks | 53.85% | [3] |

| This compound | 20 | Intraperitoneal (i.p.) | 3 times per week for 4 weeks | 65.72% | [3] |

Experimental Protocols

Cell Culture and Preparation

-

Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free DMEM and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice until injection.

Animal Model and Xenograft Establishment

-

Animal Strain: Female athymic nude mice (4-6 weeks old).

-

Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

-

Tumor Cell Implantation:

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Inject 100 µL of the cell suspension (containing 5 x 10^6 MDA-MB-231 cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice until they fully recover from anesthesia.

-

-

Tumor Growth Monitoring:

-

Palpate for tumor formation starting approximately 7-10 days post-injection.

-

Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using digital calipers.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2 .

-

Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

-

This compound Treatment

-

Preparation of this compound Solution: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The final concentration should be prepared to deliver the desired dose in a volume of approximately 100 µL per mouse.

-

Treatment Groups:

-

Group 1: Vehicle Control (receive vehicle only).

-

Group 2: this compound (5 mg/kg).

-

Group 3: this compound (20 mg/kg).

-

-

Administration:

-

Administer the prepared solutions via intraperitoneal (i.p.) injection.

-

The treatment should be given three times per week for a duration of four weeks.[3]

-

-

Monitoring During Treatment:

-

Continue to measure tumor volume every 2-3 days.

-

Monitor the body weight of the mice twice a week as an indicator of toxicity.

-

Observe the general health and behavior of the mice daily.

-

Endpoint and Tissue Collection

-

Euthanasia: At the end of the 4-week treatment period, or if tumors reach a predetermined maximum size or show signs of ulceration, euthanize the mice using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Tumor Excision and Measurement:

-

Carefully excise the tumors and record their final weight.

-

-

Tissue Processing:

-

Divide the tumor tissue for various analyses:

-

Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

-

Snap-freeze a portion in liquid nitrogen for western blot analysis and store at -80°C.

-

-

Immunohistochemistry (IHC)

-

Purpose: To analyze the expression of proliferation markers (e.g., Ki-67) and proteins involved in the CDK8 signaling pathway within the tumor tissue.

-

Protocol:

-

Embed formalin-fixed tissues in paraffin and section them.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using an appropriate buffer and method.

-

Block endogenous peroxidase activity and non-specific binding.

-

Incubate with primary antibodies against Ki-67, p-STAT1, and p-STAT3.

-

Incubate with a suitable secondary antibody.

-

Develop the signal using a chromogenic substrate (e.g., DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Analyze the slides under a microscope.

-

Western Blot Analysis

-

Purpose: To quantify the protein levels of CDK8 and downstream signaling molecules in the tumor lysates.

-

Protocol:

-

Homogenize the frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against CDK8, p-STAT1, p-STAT3, STAT1, STAT3, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the this compound xenograft model.

This compound Signaling Pathway

Caption: this compound inhibits CDK8, leading to reduced STAT1/3 phosphorylation.

References

Application Notes and Protocols for the LC-MS Analysis of Vanicoside B and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanicoside B is a phenylpropanoyl sucrose derivative found in plants of the Persicaria and Polygonum species.[1] Structurally, it is an ester of sucrose with hydroxycinnamic acids.[2] Recent studies have highlighted its potential as an anti-cancer agent, particularly in triple-negative breast cancer (TNBC). This compound has been shown to exhibit antitumor activity by targeting Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription.[3][4][5] Inhibition of the CDK8-mediated signaling pathway by this compound leads to the suppression of epithelial-mesenchymal transition (EMT), induction of cell cycle arrest, and apoptosis in cancer cells.[3][5]

Despite its therapeutic potential, there is currently a lack of published data on the metabolism and pharmacokinetics of this compound. Understanding how this compound is metabolized in the body is crucial for its development as a therapeutic agent. These application notes provide a putative metabolic pathway for this compound based on the metabolism of structurally similar compounds and offer detailed protocols for its extraction, and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The provided methodologies are intended to serve as a comprehensive guide for researchers initiating studies on the metabolism of this compound.

Proposed Metabolic Pathway of this compound

Based on the metabolism of other sucrose esters, it is proposed that this compound undergoes hydrolysis as a primary metabolic pathway.[6] This process likely involves the cleavage of the ester linkages, releasing sucrose and the constituent hydroxycinnamic acids: p-coumaric acid and ferulic acid. These smaller phenolic acids can then undergo further phase II metabolism, such as glucuronidation or sulfation, to facilitate their excretion.

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes a general procedure for studying the in vitro metabolism of this compound, which can help in identifying potential metabolites.

Materials:

-

This compound

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the liver microsome suspension.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding this compound to a final concentration of 10 µM.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 15, 30, 60, and 120 minutes), stop the reaction by adding two volumes of ice-cold acetonitrile.

-

Vortex the samples and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Figure 2: Workflow for in vitro metabolism of this compound.

Sample Preparation from Biological Matrices (Plasma)

This protocol outlines a solid-phase extraction (SPE) method for the cleanup and concentration of this compound and its putative metabolites from plasma.

Materials:

-

Plasma samples

-

SPE cartridges (e.g., C18)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

Procedure:

-

Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Pre-treat the plasma sample (e.g., 500 µL) by adding an equal volume of 2% formic acid in water.

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Elute this compound and its metabolites with 2 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis Protocol

This protocol provides a general high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the separation and detection of this compound and its proposed metabolites.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of these compounds.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-18 min: 90% B

-

18-18.1 min: 90-10% B

-

18.1-25 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for phenolic compounds.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: Specific precursor and product ions for each analyte need to be determined by infusing standard solutions. Hypothetical transitions are provided in Table 1.

Quantitative Data Presentation

As there is no published data on the metabolites of this compound, the following table presents hypothetical yet plausible LC-MS/MS parameters for the quantification of this compound and its proposed primary metabolites. These values should be experimentally determined and validated.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOD (ng/mL) | LLOQ (ng/mL) |

| This compound | 955.3 | 793.2 | 12.5 | 0.5 | 2.0 |

| p-Coumaric Acid | 163.0 | 119.0 | 5.2 | 1.0 | 5.0 |

| Ferulic Acid | 193.0 | 134.0 | 6.8 | 1.0 | 5.0 |

LOD: Limit of Detection, LLOQ: Lower Limit of Quantification. All values are hypothetical and for illustrative purposes only.

Visualization of this compound's Mechanism of Action

This compound exerts its antitumor effects in triple-negative breast cancer by inhibiting the CDK8 signaling pathway. CDK8, as part of the Mediator complex, phosphorylates various transcription factors, leading to the expression of genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT). By inhibiting CDK8, this compound downregulates these pro-oncogenic pathways, resulting in cell cycle arrest and apoptosis.

Figure 3: Inhibition of the CDK8 signaling pathway by this compound.

References

- 1. Triple-negative breast cancer cells rely on kinase-independent functions of CDK8 to evade NK-cell-mediated tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kris.kl.ac.at [kris.kl.ac.at]

- 4. An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]